Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Overview
Description
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a benzaldehyde moiety attached to a polyether chain, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain containing multiple ethylene oxide units. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The polyether chain allows for unique binding interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar compounds to Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- include other benzaldehyde derivatives and polyether compounds. For example:
Benzaldehyde, 4-(2,5,8,11-tetraoxadodec-1-yloxy)-: This compound has a shorter polyether chain, which may affect its reactivity and applications.
Benzaldehyde, 4-(3,6,9,12,15-pentaoxapentadec-1-yloxy)-: This compound has a longer polyether chain, potentially leading to different chemical and biological properties.
The uniqueness of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- lies in its specific polyether chain length, which can influence its solubility, reactivity, and interactions with other molecules .
Properties
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPTYEGOHOHWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622193 | |
Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197513-69-2 | |
Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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